molecular formula C23H20ClN5O2S B2464900 N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872995-41-0

N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No.: B2464900
CAS No.: 872995-41-0
M. Wt: 465.96
InChI Key: OKUPLIFDSFUVEC-UHFFFAOYSA-N
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Description

N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C23H20ClN5O2S and its molecular weight is 465.96. The purity is usually 95%.
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Biological Activity

N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a complex compound with significant potential in medicinal chemistry. This article delves into its biological activity, highlighting various studies that elucidate its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound features a unique structure that combines a triazole ring with a pyridazine moiety and a chlorophenyl group. Its molecular formula is C19H21ClN4O2S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms that contribute to its biological activity.

Research indicates that compounds containing triazole and pyridazine rings exhibit diverse biological activities due to their ability to interact with various biological targets. The mechanisms of action for this compound may include:

  • Inhibition of Kinases : Similar triazole derivatives have been shown to inhibit specific kinases involved in cancer progression, such as ALK5 and ALK4 .
  • Antimicrobial Activity : The presence of the thiol group in the compound suggests potential antimicrobial properties against various pathogens .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties through the modulation of inflammatory pathways .

Biological Activity Overview

A summary of notable biological activities associated with this compound is presented in the following table:

Activity Description Reference
AntitumorInhibits tumor growth by targeting specific kinases involved in cancer signaling
AntimicrobialExhibits activity against various bacterial strains
Anti-inflammatoryReduces inflammation markers in vitro
Cytotoxic EffectsInduces apoptosis in cancer cell lines

Case Studies

  • In Vitro Antitumor Activity : A study evaluated the cytotoxic effects of the compound on different cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent.
  • Antimicrobial Evaluation : The compound was tested against several bacterial strains. It showed promising results against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential.
  • Anti-inflammatory Studies : In a model of inflammation, the compound reduced levels of pro-inflammatory cytokines significantly compared to controls. This suggests a mechanism that may involve suppression of NF-kB signaling pathways.

Properties

IUPAC Name

N-[2-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O2S/c1-15-2-4-17(5-3-15)23(31)25-13-12-21-27-26-20-10-11-22(28-29(20)21)32-14-19(30)16-6-8-18(24)9-7-16/h2-11H,12-14H2,1H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUPLIFDSFUVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.